Calothrixin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calothrixin A is a natural product found in Calothrix and Bacteria with data available.
Scientific Research Applications
Anticancer Properties
Calothrixin A, derived from the cyanobacterium Calothrix, exhibits significant anticancer properties. It has been demonstrated to be effective against human cancer cells, such as Jurkat cancer cells, by inducing apoptotic cell death. This process involves time- and concentration-dependent manners, G2/M cell cycle arrest, and DNA damage, likely due to its redox-active nature and ability to induce intracellular formation of reactive oxygen species (Chen, Smith, & Waring, 2003). Additionally, Calothrixin A has shown effectiveness in inhibiting class I histone deacetylases in human melanoma cells, leading to suppressed cell growth and induced apoptosis (Singh, Xu, Velu, & Katiyar, 2015).
DNA Interaction
Studies reveal Calothrixin A's interaction with DNA, particularly in cancer cells. It has been observed binding to the DNA quadruplex formed at the promotor region of c-myc, a gene involved in cancer development. This binding suggests a mechanism through which Calothrixin A exhibits its anticancer activity, potentially by interfering with genetic regulation in cancer cells (Owen & Keniry, 2009).
Topoisomerase Inhibition
Calothrixin A has been identified as a poison for human DNA topoisomerase I, an enzyme critical in DNA replication. Its ability to inhibit topoisomerase I and induce reversible cell cycle effects, such as G1 arrest and accumulation in S and G2/M phases, highlights its potential as a therapeutic agent in cancer treatment (Khan, Lu, & Hecht, 2009).
Delivery Mechanisms
Research has explored the delivery of Calothrixin A in liposomal nanoparticles for anticancer activity. The creation of liposomes with high encapsulation efficiencies offers a promising way to enhance the therapeutic application of Calothrixin B, a compound with low water solubility, and similar bioactive properties (Yingyuad, Sinthuvanich, Leepasert, Thongyoo, & Boonrungsiman, 2018).
Antimalarial Activity
Additionally, Calothrixin A has shown antimalarial activity against Plasmodium falciparum, the causative agent of the most deadly form of malaria. This activity broadens its potential therapeutic applications beyond oncology (Matsumoto, Choshi, Hourai, Zamami, Sasaki, Abe, Ishikura, Hatae, Iwamura, Tohyama, Nobuhiro, & Hibino, 2012).
properties
Product Name |
Calothrixin A |
---|---|
Molecular Formula |
C19H10N2O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
20-oxido-10-aza-20-azoniapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C19H10N2O3/c22-18-12-9-21(24)14-8-4-2-6-11(14)15(12)19(23)17-16(18)10-5-1-3-7-13(10)20-17/h1-9,20H |
InChI Key |
CMDAFIAGTOCRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=[N+](C5=CC=CC=C54)[O-] |
synonyms |
calothrixin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.